molecular formula C6H9N3OS2 B1271448 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol CAS No. 51412-74-9

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Cat. No. B1271448
CAS RN: 51412-74-9
M. Wt: 203.3 g/mol
InChI Key: CVSASYGIPVPIJG-UHFFFAOYSA-N
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Description

The compound 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a derivative of the thiadiazole class, which is known for its diverse biological activities. The thiadiazole core is a common motif in medicinal chemistry due to its structural similarity to peptides and its ability to mimic their biological properties. The morpholine ring attached to the thiadiazole structure adds to the compound's versatility, potentially enhancing its biological activity and solubility.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of amines with isothiocyanates or other sulfur-containing reagents. For instance, the synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, which are structurally related to 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, has been achieved by a one-pot reaction involving morpholin-4-amine and methacryloyl isothiocyanate . This suggests that similar synthetic strategies could be employed for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, with the potential for high yields and selectivity.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, which provided detailed insights into the molecular and crystal structures . This level of structural analysis is crucial for understanding the compound's interactions with biological targets and for rational drug design.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. The synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, for example, was catalyzed by [bmIm]OH, indicating that thiadiazole compounds can be involved in catalyzed reactions to create new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the morpholine ring and substituents on the thiadiazole core can significantly affect these properties. The characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine using NMR, IR, and Mass spectral studies, along with X-ray diffraction, highlights the importance of thorough characterization in understanding the properties of these compounds .

Biological Activity

Thiadiazole derivatives exhibit a wide range of biological activities. The high antiradical and anti-inflammatory activity of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one , the antibacterial and antifungal activities of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives , and the potent inhibition of phosphoinositide 3-kinase by 4-(1,3-Thiazol-2-yl)morpholine derivatives are all indicative of the potential therapeutic applications of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. Additionally, the remarkable anti-TB and antimicrobial activities of related compounds suggest that 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol could also possess significant biological efficacy.

Scientific Research Applications

Antimicrobial Studies

  • 1,3,4-Thiadiazolium-2-thiolate derivatives have been synthesized for antimicrobial studies, showing moderate activity against various bacterial and fungal species (Asundaria et al., 2010).

Antidiabetic Efficacy

  • Novel 2-piperidinopiperidine thiadiazoles, including 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, have shown promising antidiabetic efficacy in animal models (Rao et al., 2012).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited significant DNA protective ability, antimicrobial activity, and cytotoxicity on cancer cell lines (Gür et al., 2020).

Antitubercular and Antifungal Activity

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated effective antitubercular and antifungal activities (Syed et al., 2013).

Antibacterial Inhibition and DNA Cleavage

  • Compounds involving 1,2,5-thiadiazole derivatives displayed antibacterial inhibition and DNA cleavage potential, furthering the understanding of their mechanism in medicinal applications (Mali et al., 2019).

properties

IUPAC Name

5-morpholin-4-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c11-6-8-7-5(12-6)9-1-3-10-4-2-9/h1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSASYGIPVPIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375040
Record name 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

CAS RN

51412-74-9
Record name 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51412-74-9
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